(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-Phenyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]-decahydroisoquinolin-4a-ol is a complex organic compound that features a unique structure combining a pyrazole ring with a decahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]-decahydroisoquinolin-4a-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the phenyl and propan-2-yl groups. The decahydroisoquinoline moiety is then synthesized separately and coupled with the pyrazole derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including solvent selection and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[1-Phenyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]-decahydroisoquinolin-4a-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[1-Phenyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]-decahydroisoquinolin-4a-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]-decahydroisoquinolin-4a-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups and applications.
Pyrrole Derivatives: Compounds containing a pyrrole ring, which may exhibit similar biological activities but differ in structure and reactivity.
Uniqueness
2-[1-Phenyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]-decahydroisoquinolin-4a-ol is unique due to its combination of a pyrazole ring with a decahydroisoquinoline moiety, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H29N3O2 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(2-phenyl-5-propan-2-ylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C22H29N3O2/c1-16(2)19-14-20(25(23-19)18-9-4-3-5-10-18)21(26)24-13-12-22(27)11-7-6-8-17(22)15-24/h3-5,9-10,14,16-17,27H,6-8,11-13,15H2,1-2H3 |
InChI Key |
FQYHUSDAYMMPIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)N2CCC3(CCCCC3C2)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.